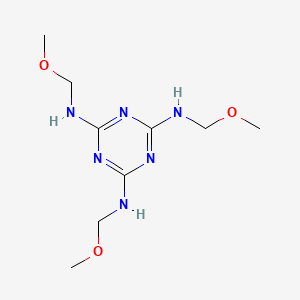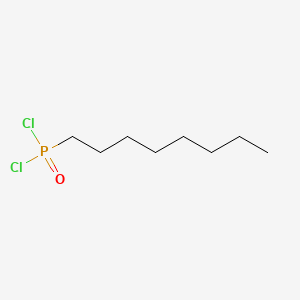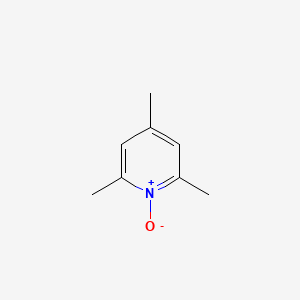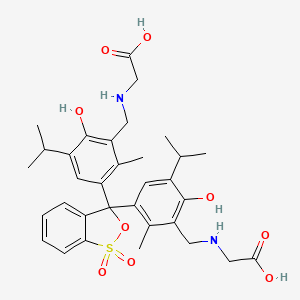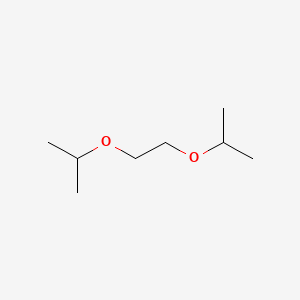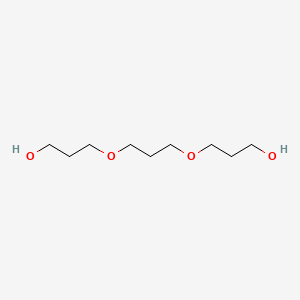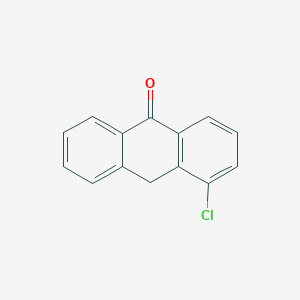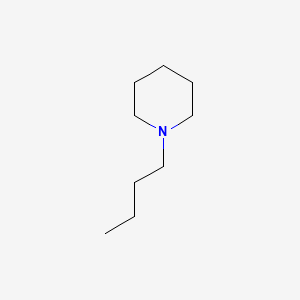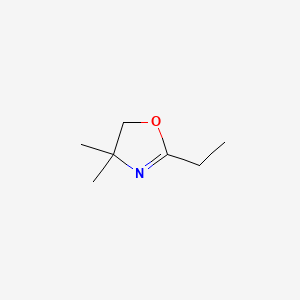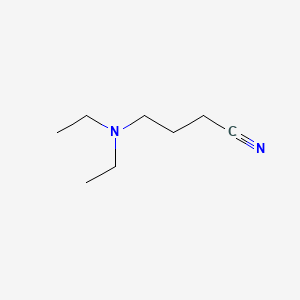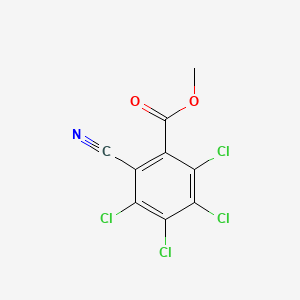
1,3-Benzodioxole, 5-methoxy-
Overview
Description
3,4-Methylenedioxyanisole is a member of benzodioxoles.
Mechanism of Action
Target of Action
5-Methoxy-1,3-Benzodioxole, also known as 1,3-Benzodioxole, 5-methoxy- or 5-methoxybenzo[d][1,3]dioxole, has been found to interact with the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in promoting root growth .
Mode of Action
The compound acts as an agonist to the auxin receptor TIR1 . It enhances root-related signaling responses, leading to a remarkable promotive effect on root growth in plants such as Arabidopsis thaliana and Oryza sativa .
Biochemical Pathways
The interaction of 5-Methoxy-1,3-Benzodioxole with TIR1 triggers a series of biochemical reactions that enhance root-related signaling responses . This leads to the down-regulation of root growth-inhibiting genes, thereby promoting root growth .
Result of Action
The primary result of 5-Methoxy-1,3-Benzodioxole’s action is the promotion of root growth in plants . By acting as an agonist to the auxin receptor TIR1, it enhances root-related signaling responses, leading to a significant increase in root growth .
Biochemical Analysis
Biochemical Properties
It is known that many related compounds containing the methylenedioxyphenyl group are bioactive and thus are found in pesticides and pharmaceuticals .
Cellular Effects
Some benzodioxole derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines .
Molecular Mechanism
It is known that many related compounds containing the methylenedioxyphenyl group can have inhibitory and regulatory effects on cytochrome P450-dependent drug oxidation .
Temporal Effects in Laboratory Settings
It is known that benzodioxole compounds can be synthesized from catechol with disubstituted halomethanes .
Dosage Effects in Animal Models
Some benzodioxole derivatives have shown antidiabetic potential in streptozotocin-induced diabetic mice models .
Metabolic Pathways
It is known that many related compounds containing the methylenedioxyphenyl group are bioactive and thus are found in pesticides and pharmaceuticals .
Transport and Distribution
It is known that many related compounds containing the methylenedioxyphenyl group are bioactive and thus are found in pesticides and pharmaceuticals .
Subcellular Localization
It is known that many related compounds containing the methylenedioxyphenyl group are bioactive and thus are found in pesticides and pharmaceuticals .
Properties
IUPAC Name |
5-methoxy-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-9-6-2-3-7-8(4-6)11-5-10-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOILPUKKYLZIMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222604 | |
| Record name | 1,3-Benzodioxole, 5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7228-35-5 | |
| Record name | 1,3-Benzodioxole, 5-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007228355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzodioxole, 5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
